(5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Overview
Description
WAY-612622 is a chemical compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor . CDK9 is an enzyme that plays a crucial role in regulating transcription, the process by which genetic information from DNA is copied into RNA. Inhibiting CDK9 can have significant implications for various biological processes and diseases, particularly in cancer research.
Mechanism of Action
Target of Action
The primary target of (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as 5’-Fluoro-2’-hydroxyphenyl 1-phenyl-1H-pyrazol-4-yl ketone, is the microtubule assembly in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, or cell division .
Mode of Action
This compound interferes with tubulin polymerization, which is a critical process for the formation of microtubules . By disrupting this process, the compound induces a mitotic blockage, leading to cell cycle arrest at the G2-M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound affects the mitotic regulatory machinery by up-regulating BubR1, Cyclin B1, CDK1 and down-regulating Aurora B . These proteins play key roles in the regulation of the cell cycle and mitosis. By altering their levels, the compound disrupts the normal progression of the cell cycle .
Pharmacokinetics
Its molecular weight (28227) and melting point (116-119 °C) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells. This is achieved through the disruption of the cell cycle, leading to mitotic arrest and subsequent apoptosis . The compound has been shown to be more toxic to cancer cells than to normal cells .
Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Cellular Effects
Related pyrazole compounds have been shown to have significant effects on various types of cells and cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized laboratories with controlled environments to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
WAY-612622 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving WAY-612622 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
WAY-612622 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the inhibition of CDK9 and its effects on transcription.
Biology: Investigated for its role in regulating gene expression and cell cycle progression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDK9, which is often overactive in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK9.
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another CDK9 inhibitor with similar mechanisms of action.
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including CDK9.
SNS-032: A selective inhibitor of CDK2, CDK7, and CDK9.
Uniqueness of WAY-612622
WAY-612622 is unique in its specific inhibition of CDK9, making it a valuable tool for studying the role of this enzyme in transcription and its potential as a therapeutic target. Compared to other CDK inhibitors, WAY-612622 offers a more targeted approach, which can be advantageous in minimizing off-target effects .
Properties
IUPAC Name |
(5-fluoro-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIKVPFJGVQNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357553 | |
Record name | (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666137 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
288401-60-5 | |
Record name | (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288401-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-hydroxyphenyl 1-phenyl-1H-pyrazol-4yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.